molecular formula C12H25NO3 B1604801 N,N-Bis(2-hydroxyethyl)octanamide CAS No. 3077-30-3

N,N-Bis(2-hydroxyethyl)octanamide

Cat. No.: B1604801
CAS No.: 3077-30-3
M. Wt: 231.33 g/mol
InChI Key: FZQAYFWUOCXLKJ-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)octanamide (CAS 3077-30-3) is a diethanolamide derivative of caprylic acid with a molecular formula of C₁₂H₂₅NO₃ and a molecular weight of 231.33 g/mol . This compound, also known as caprylic acid diethanolamide, serves as a versatile non-ionic surfactant in industrial and scientific research applications . Its structure features a polar head group with multiple sites for hydrogen bonding, contributing to its surface-active properties. Researchers utilize this compound in the development and validation of analytical methods, as it is well-characterized for analysis by reverse-phase (RP) HPLC and UPLC techniques, often with mobile phases containing acetonitrile and water . The provided safety information indicates that appropriate handling procedures should be followed, including the use of personal protective equipment . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)octanamide
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InChI

InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-12(16)13(8-10-14)9-11-15/h14-15H,2-11H2,1H3
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InChI Key

FZQAYFWUOCXLKJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCC(=O)N(CCO)CCO
Source PubChem
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Molecular Formula

C12H25NO3
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DSSTOX Substance ID

DTXSID6062832
Record name Caprylic diethanolamide
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Molecular Weight

231.33 g/mol
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CAS No.

3077-30-3, 68155-07-7
Record name N,N-Bis(2-hydroxyethyl)octanamide
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Record name Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
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Record name Octanamide, N,N-bis(2-hydroxyethyl)-
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Synthetic Methodologies and Reaction Pathways for N,n Bis 2 Hydroxyethyl Octanamide

Established Synthetic Routes for N,N-Bis(2-hydroxyethyl)octanamide

The conventional synthesis of this compound primarily relies on the acylation of diethanolamine (B148213) with derivatives of octanoic acid. This method is a cornerstone of industrial production, valued for its efficiency and scalability.

Acylation of Diethanolamine with Octanoyl Derivatives (e.g., Octanoyl Chloride)

The most direct and established method for synthesizing this compound is the reaction of diethanolamine with an octanoyl derivative, such as octanoyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the octanoyl chloride. This addition-elimination reaction results in the formation of the amide bond, yielding this compound and hydrochloric acid as a byproduct.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed, which would otherwise protonate the diethanolamine, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or an excess of diethanolamine itself.

While specific data for the synthesis of this compound is not extensively published in peer-reviewed literature, the general principles can be illustrated by analogous reactions. For instance, the acylation of diethanolamine with other fatty acid chlorides follows a similar mechanism. The reaction is generally rapid and exothermic.

A study on the selectivity of acylation of ethanolamines with acryloyl chloride highlights the potential for side reactions, such as O-acylation, where the hydroxyl groups of diethanolamine are acylated. researchgate.net However, N-acylation is generally favored under controlled conditions.

Optimization of Reaction Conditions and Catalyst Selection

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that are typically optimized include temperature, molar ratio of reactants, and reaction time.

Temperature: The acylation reaction is often performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts.

Molar Ratio: The stoichiometry of the reactants is a critical factor. Using a slight excess of diethanolamine can help to ensure the complete consumption of the more expensive octanoyl chloride and can also act as a base to neutralize the HCl byproduct. However, a large excess can complicate the purification process.

Catalyst: While the reaction can proceed without a catalyst, particularly when using a reactive acylating agent like octanoyl chloride, a catalyst can be employed to enhance the reaction rate. In the context of acylation with less reactive derivatives like fatty acid methyl esters, catalysts such as sodium methoxide (B1231860) are often used. atlantis-press.com For the acylation with acid chlorides, the focus is more on the choice of the acid scavenger (base).

A Russian patent describes a continuous process for producing fatty acid diethanolamides at high temperatures (170-250°C) with short residence times, which could be adapted for this compound synthesis. google.com

Table 1: Illustrative Reaction Parameters for the Synthesis of Fatty Acid Diethanolamides

Fatty Acid DerivativeAmineCatalyst/BaseTemperatureReaction TimeYieldReference
Lauric AcidDiethanolamineSodium Methylate140-160 °C3-4 hoursNot specified atlantis-press.com
Methyl Ester (from Palm Oil)DiethanolamineNaOH160 °C3 hours68.95% atlantis-press.com
Fatty Acids (C10-C24)DiethanolamineNone170-250 °C5.5-45 minHigh google.com

Purification Strategies for this compound

Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the salt of the base used (e.g., triethylamine hydrochloride), and potentially some side products. A multi-step purification process is therefore necessary to isolate this compound of high purity.

A typical purification sequence involves:

Filtration: The first step is often the removal of the precipitated salt by filtration.

Washing: The organic phase is then washed with water or a mild aqueous acid solution to remove any remaining water-soluble impurities and salts. This is followed by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any residual acidic impurities, and finally with brine to facilitate phase separation.

Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate to remove any dissolved water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Further Purification: If necessary, further purification can be achieved through techniques such as column chromatography or distillation under high vacuum. Given the relatively high boiling point of this compound, high-vacuum distillation is a viable option for obtaining a pure product.

Alternative Synthetic Approaches and Novel Methodologies

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of amides, including this compound. These alternative approaches often focus on the use of biocatalysts and the application of green chemistry principles.

Enzyme-Catalyzed Synthesis of N-Acylethanolamines and Diethanolamides

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been shown to be effective catalysts for the amidation of fatty acids with diethanolamine. The use of enzymes allows for milder reaction conditions, reducing energy consumption and the formation of byproducts.

A key study demonstrated the use of Candida antarctica lipase (B570770) (Novozym 435) for the synthesis of various fatty acid diethanolamides. The research highlighted that hexanoic acid (a C6 fatty acid, similar in chain length to octanoic acid) was an excellent substrate. The yields were influenced by factors such as the fatty acid chain length, water content, and the presence of metal ions.

Table 2: Lipase-Catalyzed Synthesis of Fatty Acid Diethanolamides

Fatty AcidEnzymeSolventTemperatureTimeYieldReference
Hexanoic AcidNovozym 435Acetonitrile (B52724)50 °C24 hours76.5% finechem-mirea.ru
Lauric AcidNovozym 435Acetonitrile50 °C24 hours49.5% finechem-mirea.ru
Oleic AcidNovozym 435Acetonitrile50 °C24 hours12.1% finechem-mirea.ru
Various Fatty AcidsLipozyme TL IMHexane40 °C2 hours44% rasayanjournal.co.in

The research indicates that shorter chain fatty acids generally give higher yields in lipase-catalyzed amidation. The addition of certain metal salts, such as ZnCl₂, was found to significantly increase the yield of hexanoyl diethanolamide. finechem-mirea.ru The enzyme also showed good operational stability, retaining a high percentage of its initial activity after multiple uses.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of renewable feedstocks, solvent-free reaction conditions, and recyclable catalysts.

One innovative approach involves the one-pot, solvent-free synthesis of N,N-Bis(2-hydroxyethyl) alkylamides directly from triglycerides (vegetable oils) using a heterogeneous catalyst. A study demonstrated the high efficiency of zinc-doped calcium oxide nanospheroids as a recyclable catalyst for this transformation. mdpi.com This method avoids the use of hazardous solvents and allows for the direct conversion of renewable raw materials into the desired product.

The study optimized several reaction parameters, including catalyst concentration, temperature, and the molar ratio of diethanolamine to the oil. The optimal conditions were found to be a 4 wt% catalyst loading, a temperature of 90 °C, and a diethanolamine to oil molar ratio of 5:1, which resulted in a 99% yield in just 30 minutes. mdpi.com The catalyst could also be recycled for up to six reaction cycles with minimal loss of activity.

Another green approach involves the use of microwave irradiation to accelerate the reaction, potentially reducing reaction times and energy consumption. A study on the non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate under microwave irradiation showed promising results, although this was for monoethanolamides.

Table 3: Green Synthetic Approaches to Fatty Acid Diethanolamides

Starting MaterialCatalystConditionsYieldKey Green AspectReference
TriglyceridesZn-doped CaO nanospheroids90 °C, 0.5 h, solvent-free99%Solvent-free, recyclable catalyst, renewable feedstock mdpi.com
Used Cottonseed OilNa-doped Ca(OH)₂Room temp., recyclable catalystComplete conversionUse of waste feedstock, room temperature reaction rsc.org

These novel methodologies demonstrate a clear trend towards more sustainable and efficient production of this compound and related compounds, aligning with the broader goals of green chemistry in the chemical industry.

Microwave-Assisted and Flow Chemistry for Enhanced Efficiency

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, from hours to mere minutes, along with improved yields and selectivity. researchgate.net In the context of amide synthesis, microwave energy can efficiently drive the amidation reaction between an ester or fatty acid and diethanolamine. The direct heating of the reaction mixture leads to a rapid increase in temperature and pressure, accelerating the reaction rate. This technique is noted for its eco-friendly attributes and enhanced safety profile. researchgate.net For instance, the synthesis of various hydrazide derivatives under microwave irradiation was completed in 1-2 minutes, a significant improvement over conventional heating methods. researchgate.net Similarly, microwave-assisted synthesis has been successfully employed for producing nanostructures and other complex organic molecules, highlighting its versatility. researchgate.netnih.gov

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing. polimi.ityoutube.com This technology allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and scalability. researchgate.net For the synthesis of amides, flow chemistry enables the safe handling of reagents and intermediates, and the integration of multiple reaction and purification steps into a single, automated process. polimi.it This approach is particularly advantageous for managing exothermic reactions and for the production of compounds in a more controlled and efficient manner. nih.govd-nb.info The use of microreactors in flow chemistry facilitates rapid mixing and heat transfer, which can significantly enhance reaction rates and product yields. polimi.it The continuous nature of flow synthesis also allows for the on-demand production of desired quantities of a product, minimizing waste and improving process efficiency. youtube.com

The table below summarizes the key advantages of these modern synthetic techniques over traditional batch methods for the synthesis of N,N-dialkanolamides.

FeatureConventional Batch SynthesisMicrowave-Assisted SynthesisFlow Chemistry
Reaction Time Hours to daysMinutes to hours researchgate.netSeconds to minutes
Energy Efficiency LowHighHigh
Process Control LimitedModerateHigh researchgate.net
Scalability DifficultModerateEasy polimi.it
Safety Potential for thermal runawaysImprovedHigh, especially for hazardous reactions d-nb.info
Yield & Purity VariableOften improved researchgate.netGenerally high and consistent

Synthesis of Related Diethanolamide Structures for Comparative Studies

To understand the structure-activity relationships and to develop compounds with tailored properties, the synthesis of various analogues of this compound is crucial. This includes modifying the alkyl chain length, introducing functional moieties, and incorporating fluorine atoms.

Analogues with Varying Alkyl Chain Lengths (e.g., Decanamide, Dodecanamide, Myristamide)

The synthesis of N,N-Bis(2-hydroxyethyl)amides with different alkyl chain lengths, such as decanamide, dodecanamide, and myristamide, typically follows the same general synthetic routes used for the octanamide (B1217078) analogue. The primary methods involve the direct amidation of the corresponding fatty acid or its methyl ester with diethanolamine.

A study on the synthesis of a series of N-(2-hydroxyethyl)amide derivatives, including those with C10 (decanamide), C16 (palmitamide), and C18 (stearamide) alkyl chains, has been reported. nih.gov These compounds were synthesized and evaluated for their biological activities. The general synthetic approach involves the reaction of the appropriate fatty acid or its derivative with an amino alcohol. The variation in the alkyl chain length can significantly influence the physicochemical properties of the resulting diethanolamide, such as its solubility, melting point, and surfactant properties.

The table below provides a comparative overview of N,N-Bis(2-hydroxyethyl)amide analogues with different alkyl chain lengths.

Compound NameAlkyl ChainMolecular Formula
This compoundC8C12H25NO3 nih.gov
N,N-Bis(2-hydroxyethyl)decanamideC10C14H29NO3
N,N-Bis(2-hydroxyethyl)dodecanamideC12C16H33NO3
N,N-Bis(2-hydroxyethyl)myristamideC14C18H37NO3

Functionalized N,N-Bis(2-hydroxyethyl)amide Derivatives (e.g., Photo-responsive moieties)

The incorporation of functional groups, such as photo-responsive moieties, into the N,N-Bis(2-hydroxyethyl)amide structure can impart novel properties and applications. Photo-responsive molecules can undergo reversible changes in their structure and properties upon exposure to light of a specific wavelength.

One approach to creating such functionalized derivatives is to use a building block that already contains the photo-responsive unit. For example, N,N-bis-2-(hydroxyethyl)cinnamamide (BHECA) has been synthesized as a diol monomer with a pendant photo-responsive cinnamoyl group. researchgate.net This monomer can then be used in polymerization reactions to create photo-responsive polyurethanes. researchgate.net The synthesis of BHECA was achieved with a high reaction yield. researchgate.net

Another class of photo-responsive units are azobenzene (B91143) derivatives. mdpi.com The synthesis of amides containing azobenzene units has been described, where the azobenzene dicarboxylic acid is reacted with appropriate amines. mdpi.com These molecules exhibit trans-cis isomerization upon UV light irradiation. mdpi.com While not a direct synthesis of a functionalized this compound, the principles can be applied by reacting a photo-responsive carboxylic acid with diethanolamine.

The general strategy for synthesizing these derivatives is outlined below:

Reactant 1Reactant 2Functionalized Product
Photo-responsive Carboxylic Acid (e.g., Cinnamic acid, Azobenzene carboxylic acid)DiethanolaminePhoto-responsive N,N-Bis(2-hydroxyethyl)amide
Carboxylic Acid (e.g., Octanoic acid)Functionalized DiethanolamineFunctionalized this compound

Synthesis of Perfluorinated this compound Analogues

The introduction of fluorine atoms into organic molecules can drastically alter their physical, chemical, and biological properties. The synthesis of perfluorinated analogues of this compound presents a synthetic challenge due to the unique reactivity of fluorinated compounds.

Direct synthesis methods for perfluorinated amides are limited and often require sensitive reagents. nih.gov A one-pot approach for the synthesis of fluorinated amides has been reported, which proceeds through an N-perfluoroalkylation of nitrosoarenes to form labile N-perfluoroalkylated hydroxylamines. nih.gov These intermediates can then be converted to the desired amide. While this method is innovative, it is specific to N-aryl amides.

A more direct, though potentially challenging, route would involve the reaction of a perfluorinated octanoyl halide (e.g., perfluorooctanoyl chloride) with diethanolamine. The high reactivity of the acid halide would likely drive the reaction, but careful control of the reaction conditions would be necessary to manage the reaction and potential side products.

The synthesis of these analogues is of interest for creating highly stable and specialized surfactants and materials.

Molecular Structure and Amphiphilic Properties of N,n Bis 2 Hydroxyethyl Octanamide

Conformational Analysis and Stereochemical Considerations

N,N-Bis(2-hydroxyethyl)octanamide is characterized by a molecular structure that bestows it with considerable flexibility. The molecule consists of a central octanamide (B1217078) group, which features an eight-carbon alkyl chain. This hydrophobic tail possesses significant conformational freedom due to the possible rotation around its carbon-carbon single bonds, allowing it to adopt a variety of folded or extended shapes. This conformational adaptability is a critical factor in how the molecule packs and organizes itself in different environments.

Hydrogen Bonding Networks and Intermolecular Interactions

The headgroup of this compound contains two hydroxyl groups and an amide linkage, which are capable of forming extensive hydrogen bonding networks. These interactions are fundamental to the compound's physicochemical properties and its behavior in aqueous solutions. The hydroxyl groups can function as both donors and acceptors of hydrogen bonds, while the carbonyl oxygen of the amide group acts as a strong hydrogen bond acceptor.

These hydrogen bonds can be established both within a single molecule (intramolecularly) and between adjacent molecules and surrounding water molecules (intermolecularly). Intermolecular hydrogen bonding is a primary driving force behind the self-assembly of these molecules into larger aggregates such as micelles and vesicles. This intricate network of hydrogen bonds significantly contributes to the stability of these structures and influences their size, shape, and morphology. Furthermore, the capacity to form strong intermolecular hydrogen bonds is crucial for the molecule's surface activity, enabling it to interact with polar surfaces and other polar molecules at interfaces.

Surface Activity and Interfacial Phenomena

The amphiphilic nature of this compound makes it an effective surface-active agent. It readily adsorbs at interfaces, such as the boundary between air and water or oil and water. At these interfaces, the molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic headgroups remaining in contact with the water. This molecular arrangement reduces the surface tension of the water and the interfacial tension between two immiscible liquids.

The efficiency of a surfactant in reducing surface tension is often characterized by the surface tension value at the CMC (γ_CMC) and the maximum surface excess concentration (Γ_max), which indicates the maximum packing density of the surfactant molecules at the interface. From Γ_max, the minimum area occupied by each molecule (A_min) at the interface can be calculated, providing insights into the packing and orientation of the surfactant molecules.

Table 2: Surface Activity Parameters of this compound

Parameter Value
Surface Tension at CMC (γ_CMC) ~29 mN/m
Maximum Surface Excess (Γ_max) 2.5 x 10⁻¹⁰ mol/cm²
Minimum Area per Molecule (A_min) 66.4 Ų/molecule

This table presents hypothetical data for illustrative purposes.

This ability to alter interfacial properties is central to the utility of this compound in various applications that require the control of wetting, foaming, and emulsification.

Interfacial Tension Reduction in Multi-Phase Systems

A primary and crucial function of this compound in systems containing multiple phases, such as oil and water, is the reduction of interfacial tension. When introduced into such a system, the surfactant molecules spontaneously migrate and orient themselves at the boundary between the immiscible phases. The hydrophobic octyl tails penetrate the oil phase, while the hydrophilic diethanolamide heads remain in the aqueous phase.

This alignment of surfactant molecules at the interface disrupts the cohesive energy present at the boundary between the two liquids. By positioning themselves between the oil and water molecules, they effectively reduce the energetic cost of maintaining the interface, which manifests as a decrease in interfacial tension. The extent of this reduction is dependent on the concentration of the surfactant in the system. As the concentration increases, more surfactant molecules populate the interface, leading to a greater reduction in interfacial tension until the interface becomes saturated. This point of saturation is known as the critical micelle concentration (CMC).

Table 1: Illustrative Interfacial Tension Data of an Aqueous Surfactant Solution against a Hydrocarbon

Surfactant Concentration (mol/L) Interfacial Tension (mN/m)
1.0 x 10⁻⁵ 45.3
5.0 x 10⁻⁵ 38.1
1.0 x 10⁻⁴ 32.5
5.0 x 10⁻⁴ 25.2
1.0 x 10⁻³ 24.9
5.0 x 10⁻³ 24.8

This table presents hypothetical data to illustrate the typical trend of interfacial tension reduction with increasing surfactant concentration.

Adsorption Behavior at Liquid-Gas and Liquid-Liquid Interfaces

The functionality of this compound is fundamentally linked to its adsorption at interfaces. This process is driven by the thermodynamic favorability of moving the hydrophobic part of the molecule out of the aqueous environment.

At a liquid-gas interface , such as that between water and air, the this compound molecules arrange themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. This orientation disrupts the hydrogen-bonding network of the water surface, thereby lowering the surface tension.

At a liquid-liquid interface , for instance, between water and a nonpolar oil, a similar phenomenon occurs. The surfactant molecules form a monolayer at the interface, with the tails in the oil and the heads in the water. This adsorbed layer not only reduces the interfacial tension but also acts as a bridge between the two phases, which is essential for the formation and stabilization of emulsions.

The effectiveness of the adsorption can be described by several parameters. The maximum surface excess concentration (Γmax) refers to the highest concentration of surfactant molecules that can be packed into the interface. From this value, the minimum area per molecule (Amin) can be calculated, which represents the area each surfactant molecule occupies at the interface when it is fully saturated. A smaller Amin value suggests a more tightly packed and efficient interfacial layer. nih.gov The critical micelle concentration (CMC) is the concentration at which the interface is saturated, and further addition of the surfactant leads to the formation of aggregates (micelles) in the bulk liquid.

Table 2: Typical Adsorption Parameters for a Nonionic Surfactant at an Interface at 25°C

Parameter Value
Critical Micelle Concentration (CMC) 4.2 x 10⁻³ mol/L
Surface Tension at CMC (γcmc) 28.5 mN/m
Maximum Surface Excess Concentration (Γmax) 2.5 x 10⁻⁶ mol/m²
Minimum Area per Molecule (Amin) 0.66 nm²/molecule

This table provides representative values for a nonionic surfactant of a similar class to illustrate the adsorption characteristics.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Mechanistic Investigations of N,n Bis 2 Hydroxyethyl Octanamide in Chemical Systems

Elucidation of Emulsification and Solubilization Mechanisms

The amphiphilic nature of N,N-Bis(2-hydroxyethyl)octanamide underpins its utility in stabilizing mixtures of immiscible liquids and enhancing the solubility of poorly soluble compounds in aqueous environments.

This compound functions as an effective emulsifier by adsorbing at the oil-water interface, thereby reducing the interfacial tension and preventing the coalescence of dispersed droplets. The lipophilic octanoyl chain orients towards the oil phase, while the hydrophilic diethanolamine (B148213) headgroup remains in the aqueous phase. This creates a protective barrier around the oil droplets, leading to the formation of a stable emulsion.

The stability and properties of an emulsion are critically dependent on the droplet size distribution. For nonionic surfactants like this compound, smaller droplet sizes generally result in more stable emulsions due to reduced gravitational separation and a larger surface area-to-volume ratio, which enhances the effectiveness of the interfacial film. nih.gov Studies on similar nonionic surfactant-stabilized emulsions have shown that decreasing droplet size can lead to increased stability against creaming or sedimentation. nih.gov However, a smaller droplet size can also increase the total interfacial area, which may accelerate chemical degradation processes such as lipid oxidation if pro-oxidants are present in the aqueous phase. nih.gov

The table below illustrates a hypothetical droplet size distribution for an oil-in-water emulsion stabilized by this compound under different homogenization pressures, a key parameter in controlling droplet size. Higher pressures typically result in smaller droplets.

Homogenization Pressure (psi)Mean Droplet Diameter (d4,3 in µm)Polydispersity Index (PDI)Emulsion Stability (Days until phase separation)
10005.20.457
50001.80.3021
100000.90.22>30

This table is illustrative and based on general principles of emulsion formation with nonionic surfactants. Actual values for this compound may vary.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical aggregates called micelles. nih.govchalmers.se In these structures, the hydrophobic tails form a core, creating a microenvironment capable of entrapping and solubilizing lipophilic (oil-soluble) molecules within the bulk aqueous phase.

This compound, being a nonionic surfactant, is particularly effective at solubilization. This is attributed to the large palisade layer of the micelle, formed by the ethylene (B1197577) oxide groups of the headgroup, which can also accommodate guest molecules. nih.govchalmers.se The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value implies that less surfactant is needed to initiate micellization and solubilization. The CMC can be determined experimentally using techniques such as fluorescence spectroscopy, which monitors the change in the environment of a hydrophobic probe as it becomes incorporated into the micelles. nih.govresearchgate.net

The solubilization capacity of this compound will depend on the nature of the lipophilic compound. The table below provides hypothetical solubilization data for different lipophilic dyes in an aqueous solution of this compound above its CMC.

Lipophilic DyeMolecular Weight ( g/mol )Maximum Solubilization (mg/L) at 10 mM Surfactant
Sudan IV380.4450
Oil Red O408.5142
Disperse Blue 3342.3865

This table is illustrative. The actual solubilization capacity is dependent on experimental conditions such as temperature and pH.

Investigation of Chemical Reactivity and Transformation Pathways

The chemical stability and reactivity of this compound are determined by the presence of the tertiary amide and primary hydroxyl functional groups.

The hydrolysis of the amide bond in this compound would lead to the formation of octanoic acid and diethanolamine. However, the amide linkage in fatty acid amides is generally known to be resistant to hydrolysis under normal conditions. nih.gov This stability is due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which strengthens the C-N bond.

While enzymatic hydrolysis by specific enzymes like fatty acid amide hydrolase (FAAH) can occur, non-enzymatic hydrolysis typically requires harsh conditions such as strong acids or bases and elevated temperatures. nih.gov Under such conditions, the reaction would proceed via nucleophilic acyl substitution, where a water molecule or hydroxide (B78521) ion attacks the carbonyl carbon of the amide.

A hypothetical kinetic study of the acid-catalyzed hydrolysis of this compound is presented below.

pHTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t½, hours)
11001.5 x 10⁻⁶128
31002.1 x 10⁻⁸9167
7100~0Very High

This table is hypothetical and illustrates the expected slow rate of hydrolysis, particularly at neutral pH.

The two primary hydroxyl groups on the diethanolamine moiety of this compound can undergo esterification with carboxylic acids in the presence of an acid catalyst. researchgate.net This reaction is a reversible process known as Fischer esterification. The mechanism involves the protonation of the carboxylic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of the alkanolamide. youtube.com

The reaction can lead to the formation of a monoester or a diester, depending on the stoichiometric ratio of the reactants and the reaction conditions. The rate of esterification can be influenced by the structure of the carboxylic acid and the reaction temperature. ijirset.comjetir.org

The functional groups of this compound exhibit different susceptibilities to oxidation and reduction.

Oxidation: The primary hydroxyl groups can be oxidized to aldehydes and subsequently to carboxylic acids using appropriate oxidizing agents. The tertiary amine within the amide structure is generally resistant to oxidation, but under strong oxidative conditions, N-dealkylation can occur. mdpi.com The long alkyl chain is also susceptible to oxidation, particularly at allylic positions if unsaturation is present, though the octanoyl group is saturated.

Reduction: The tertiary amide group is relatively difficult to reduce. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the amide to the corresponding tertiary amine, N,N-bis(2-hydroxyethyl)octylamine. masterorganicchemistry.com Milder reducing agents are generally ineffective. Recent developments have introduced more selective reagents for amide reduction that can tolerate other functional groups. amphoteros.comacs.orgorganic-chemistry.org The hydroxyl groups are generally stable under these reducing conditions.

Substitution Reactions at the Nitrogen and Hydroxyl Sites

The chemical reactivity of this compound is primarily centered around its tertiary amide nitrogen and the two primary hydroxyl groups. These functional groups allow for a variety of substitution reactions, enabling the synthesis of a diverse range of derivatives with tailored properties.

The tertiary amide nitrogen in this compound is generally less reactive towards electrophiles compared to a corresponding amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under specific conditions, reactions at the nitrogen atom are possible. More commonly, the hydroxyl groups readily undergo substitution reactions typical of primary alcohols.

At the Hydroxyl Sites: The presence of two primary hydroxyl groups makes this compound a versatile precursor for various derivatization reactions. These reactions primarily involve the nucleophilic character of the hydroxyl oxygen.

Esterification: The hydroxyl groups can be esterified by reacting with acyl chlorides, anhydrides, or carboxylic acids under acidic catalysis. These reactions lead to the formation of mono- or di-ester derivatives, which can alter the solubility and surfactant properties of the parent molecule. For instance, reaction with a fatty acid chloride would yield a more lipophilic compound.

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can be used to introduce different alkyl or aryl functionalities, thereby modifying the compound's chemical and physical characteristics.

At the Nitrogen Site: While the amide nitrogen is less nucleophilic, it can participate in reactions under forcing conditions.

N-Alkylation and N-Acylation: These reactions are generally less favorable due to the delocalization of the nitrogen lone pair into the carbonyl group. However, with highly reactive electrophiles and under specific catalytic conditions, substitution at the nitrogen is conceivable, leading to the formation of quaternary ammonium (B1175870) salts or N-acyl-N,N-bis(2-hydroxyethyl)octanamide derivatives.

The following table provides representative examples of substitution reactions that this compound can undergo, based on the known reactivity of similar fatty acid diethanolamides.

ReactantReagentReaction TypeProductTypical Conditions
This compoundAcetyl chlorideEsterificationN,N-Bis(2-acetoxyethyl)octanamidePyridine, 0-25 °C
This compoundBenzyl bromide / NaHEtherificationN,N-Bis(2-benzyloxyethyl)octanamideAnhydrous THF, 0 °C to reflux
This compoundMethyl iodideN-Alkylation(Quaternary ammonium salt)High temperature, sealed tube

Metal Ion Coordination and Chelation Properties

The presence of a nitrogen atom and two hydroxyl groups in this compound provides multiple coordination sites, making it an effective chelating agent for various metal ions. The ability to form stable complexes with metal ions is a significant aspect of its chemical behavior and has implications for its use in various applications.

Characterization of Coordination Complexes with Metal Ions

This compound can act as a multidentate ligand, coordinating with metal ions through the lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups. Depending on the metal ion and the reaction conditions, it can function as a bidentate or tridentate ligand.

Bidentate Coordination: In some complexes, coordination may occur through the nitrogen atom and one of the hydroxyl oxygen atoms, forming a five-membered chelate ring. The other hydroxyl group may remain uncoordinated or interact with adjacent complex molecules through hydrogen bonding.

Tridentate Coordination: Alternatively, the ligand can coordinate through the nitrogen atom and both hydroxyl oxygen atoms, forming two five-membered chelate rings. This mode of coordination leads to more stable complexes due to the chelate effect.

The characterization of these metal complexes is typically carried out using various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-N, C-O, and O-H bonds upon coordination provide evidence of complex formation. A shift in the C-N stretching frequency and a broadening or shift of the O-H stretching band are indicative of coordination.

UV-Vis Spectroscopy: The formation of metal complexes often results in changes in the electronic absorption spectrum, with the appearance of new bands corresponding to d-d transitions or charge transfer bands.

LigandMetal IonCoordination ModeCoordination GeometryReference Compound
N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamineZn(II)N,N'-bidentateDistorted tetrahedral[Zn(BHEEN)₂]Cl₂
N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamineCd(II)N,N',O-tridentateDistorted octahedral (dimeric)[(µ-Cl)₂(Cd(BHEEN)Cl)₂]
N,N-Bis(2-hydroxyethyl)glycine (Bicine)Cd(II)N,O,O-tridentateDistorted square antiprism[Cd₂(O₂CPh)₂(bicH₂)₂]n

Based on these analogs, it is expected that this compound would form stable complexes with a variety of transition metal ions, exhibiting diverse coordination geometries.

Influence of Chelation on Compound Stability and Reactivity

The formation of chelate rings upon coordination of this compound to a metal ion significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect . The increased stability is primarily due to a favorable entropy change upon chelation, as one multidentate ligand displaces multiple monodentate ligands (typically solvent molecules) from the metal's coordination sphere.

The stability of these complexes can be quantified by their stability constants (log K). While specific stability constants for this compound complexes are not widely reported, data for related copper(II) complexes with amine and hydroxyl-containing ligands can provide an indication of the expected stability.

LigandMetal Ionlog K
Ammonia (monodentate)Cu(II)13.1 (for [Cu(NH₃)₄]²⁺)
Ethylenediamine (B42938) (bidentate)Cu(II)18.7 (for [Cu(en)₃]²⁺)
EDTA (hexadentate)Cu(II)18.8

The high stability constants for chelating ligands like ethylenediamine and EDTA illustrate the significant stabilization gained through chelation. It is anticipated that this compound would also form complexes with substantial stability constants.

Chelation not only increases the stability of the compound but also influences its reactivity:

Protection of Functional Groups: Coordinated hydroxyl groups are generally less nucleophilic and less prone to side reactions. This can be utilized for the selective protection of these groups during chemical synthesis.

Altered Redox Properties: The coordination of a metal ion can alter the redox potential of both the metal and the ligand, potentially facilitating or inhibiting oxidation-reduction reactions.

Catalytic Activity: Metal complexes of this compound may exhibit catalytic activity, with the coordinated metal center acting as a Lewis acid or a redox catalyst.

Advanced Analytical Characterization of N,n Bis 2 Hydroxyethyl Octanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of N,N-Bis(2-hydroxyethyl)octanamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a key structural feature influences its NMR spectra: restricted rotation around the C-N amide bond. nanalysis.comazom.com This phenomenon, caused by the partial double-bond character of the amide linkage, makes the two N-hydroxyethyl groups chemically non-equivalent at room temperature. st-andrews.ac.uknih.gov

As a result, the signals for the methylene (B1212753) (-CH₂) groups in both proton (¹H) and carbon (¹³C) NMR spectra are expected to be duplicated. st-andrews.ac.uk A detailed study on the analogous compound, N,N-bis(2-hydroxyethyl)acetamide, confirms that this restricted rotation leads to distinct signals for the CH₂N and CH₂O groups. st-andrews.ac.uk While specific, publicly available high-resolution spectra for this compound are limited, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show two distinct triplets for the protons of the N-CH₂ groups and another two distinct triplets for the O-CH₂ protons, due to the magnetic non-equivalence. The long alkyl chain of the octanoyl group will produce a series of overlapping multiplets, with a characteristic triplet for the terminal methyl (-CH₃) group at the most upfield position.

¹³C NMR: Similarly, the ¹³C NMR spectrum should display a single carbonyl (C=O) signal and doubled signals for the carbons of the two hydroxyethyl (B10761427) groups (two for -CH₂N and two for -CH₂O). st-andrews.ac.uk The carbons of the C8 alkyl chain will appear as a series of distinct signals in the aliphatic region of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals, confirming the connectivity between protons on adjacent carbons and directly linking protons to their attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
CH ₃-(CH₂)₅-~0.8-0.9~14Triplet
CH₃-(CH ₂)₅-~1.2-1.4~22-32Multiplet
-CH ₂-C=O~2.3-2.5~35Triplet
-C=O -~175-
N-(CH ₂)- (non-equivalent)~3.4-3.7~49-52Two Triplets
O-(CH ₂)- (non-equivalent)~3.6-3.8~60-62Two Triplets
-OH Variable-Broad Singlet

Note: Predicted values are based on the analysis of analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. The spectrum of this compound is characterized by several key absorption bands. spectroscopyonline.com

The most prominent features include:

A broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the two hydroxyl groups, indicative of hydrogen bonding. researchgate.net

Sharp peaks in the 2950-2850 cm⁻¹ range due to the symmetric and asymmetric C-H stretching of the methylene and methyl groups in the octanoyl chain.

A strong, characteristic absorption band for the tertiary amide C=O (Amide I band) stretching, typically appearing around 1650-1630 cm⁻¹. libretexts.orgnih.gov

C-N stretching vibrations from the amide group and C-O stretching from the alcohol groups appear in the fingerprint region (1400-1000 cm⁻¹). researchgate.net

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C backbone of the alkyl chain.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching (H-bonded)3600 - 3200Strong, Broad
C-H (Alkyl)Stretching2950 - 2850Strong
C=O (Tertiary Amide)Stretching (Amide I)1650 - 1630Strong
C-N (Amide)Stretching1400 - 1200Medium
C-O (Alcohol)Stretching1150 - 1050Medium

Mass Spectrometry (MS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal mass of this compound is 231.33 g/mol . nih.gov

GC-MS: When analyzed by Gas Chromatography-Mass Spectrometry, typically following derivatization to increase volatility, the compound will fragment in a predictable manner under electron ionization (EI). nih.gov The fragmentation pattern is dominated by cleavage of bonds adjacent to the functional groups. libretexts.org Publicly available data shows key fragments at m/z values of 114, 74, and 57. nih.gov The fragmentation of the long alkyl chain also produces a characteristic series of clusters separated by 14 mass units (representing CH₂ groups). libretexts.orgnih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is well-suited for analyzing this compound without derivatization. nih.gov In a study utilizing LC-APCI-MS in positive ion mode, the protonated molecule [M+H]⁺ was observed at m/z 232. nih.gov Other significant ions were detected at m/z 214 [M+H-H₂O]⁺, 106, 88, and 171, providing clues about the structure and fragmentation pathways. nih.govufz.denih.gov Advanced analysis using high-resolution mass spectrometry can provide predicted collision cross-section (CCS) values, which offer an additional dimension of characterization related to the ion's shape and size in the gas phase. uni.lu

Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretationSource
GC-MSElectron Ionization (EI)114, 74, 57Characteristic Fragments nih.gov
LC-MSAPCI, Positive232[M+H]⁺ nih.gov
LC-MSAPCI, Positive214[M+H-H₂O]⁺ nih.gov
LC-MSAPCI, Positive106, 88, 171Fragment Ions nih.gov
HRMS (Predicted)ESI, Positive232.19072[M+H]⁺ uni.lu
HRMS (Predicted)ESI, Positive254.17266[M+Na]⁺ uni.lu
HRMS (Predicted)ESI, Negative230.17616[M-H]⁻ uni.lu

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of non-volatile compounds like fatty acid diethanolamides. nih.govaocs.org A common approach involves reversed-phase chromatography. For related compounds, successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. hplc.eu

This method allows for the accurate quantification of the main component and the detection of less volatile impurities, such as unreacted diethanolamine (B148213) or the corresponding fatty acid. researchgate.netscispace.com An inter-laboratory study on surfactant analysis has demonstrated the robustness of LC techniques for this class of compounds. researchgate.net

Table 4: Typical HPLC Method Parameters for Fatty Acid Diethanolamide Analysis
ParameterConditionPurpose
ColumnC18 (Reversed-Phase)Separation based on hydrophobicity
Mobile PhaseAcetonitrile / Water GradientElution of compounds with varying polarity
ModifierFormic Acid or Acetic Acid (0.1%)Improves peak shape and MS compatibility
DetectorUV (205-210 nm) or Mass Spectrometer (MS)Detection and Quantification
TemperatureAmbient or controlled (e.g., 30-40 °C)Ensures reproducible retention times

Gas Chromatography (GC) for Volatile Impurities and Degradation Products

Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful technique for analyzing volatile impurities and potential degradation products. scispace.com While this compound itself has low volatility, GC analysis can be performed after a derivatization step, such as silylation, to convert the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

This approach is highly effective for identifying and quantifying residual starting materials or low molecular weight byproducts. It is also a key method for assessing the presence of unreacted diethanolamine in the final product, a critical quality control parameter. scispace.com

Gel Permeation Chromatography (GPC) for Oligomeric Species

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a pivotal technique for characterizing the molecular weight distribution of polymers and oligomers. In the context of this compound, GPC can be employed to separate and identify any oligomeric species that may be present as byproducts of its synthesis or as a result of degradation. The principle of GPC relies on the differential elution of molecules from a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time.

While specific GPC studies on this compound for oligomer analysis are not extensively documented in publicly available literature, the technique's applicability can be inferred from research on similar compounds. For instance, the synthesis and characterization of a β-peptoid oligomer, poly[N-(2-hydroxyethyl)-β-propylamide], utilized spectroscopic methods to confirm its low molecular weight and narrow molecular weight distribution, a task for which GPC is ideally suited. conicet.gov.ar

A hypothetical GPC analysis of a technical-grade this compound sample could yield a chromatogram showing a main peak corresponding to the monomer and smaller, earlier-eluting peaks representing dimeric, trimeric, and higher oligomeric species. The data obtained from such an analysis would be crucial for quality control and for understanding how the presence of oligomers might influence the physicochemical properties and performance of the final product.

Table 1: Hypothetical GPC Data for this compound Analysis

SpeciesRetention Time (min)Corresponding Molar Mass ( g/mol )
Trimer and higher oligomers8.5> 690
Dimer9.2~ 462
Monomer10.1~ 231

Note: This table is illustrative and based on the principles of GPC; actual values would depend on the specific analytical conditions.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

Table 2: Predicted Thermal Transitions for this compound Based on Analogous Compounds

Thermal TransitionPredicted Temperature Range (°C)
Glass Transition (Tg)-20 to 10
Melting Point (Tm)30 - 50

Note: These values are estimations based on the properties of similar fatty acid amides and require experimental verification for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material by observing the temperatures at which it degrades.

While a specific TGA thermogram for this compound is not widely published, research on the thermal degradation of a related compound, N,N′-bis(2-hydroxyethyl) linseed amide (BHLA), provides a relevant model. The TGA of BHLA revealed a multi-stage degradation process. researchgate.net A similar pattern can be anticipated for this compound, likely involving an initial mass loss due to the evaporation of any residual water, followed by the main decomposition of the organic structure at higher temperatures. The decomposition of fatty acid diethanolamides typically involves the cleavage of the amide bond and the C-N and C-O bonds of the diethanolamine moiety.

The thermal stability of this compound is a critical parameter for its application in various formulations, as it dictates the maximum temperature at which it can be processed and stored without significant degradation.

Table 3: Expected Thermal Degradation Stages of this compound in an Inert Atmosphere (Based on TGA of Analogous Compounds)

Degradation StageTemperature Range (°C)Mass Loss (%)Probable Evolved Fragments
Initial (Moisture)< 150< 1Water
Main Decomposition200 - 40080 - 90Octanoic acid fragments, ethanolamine (B43304) fragments, water, carbon oxides, nitrogen oxides
Final (Char residue)> 4005 - 15Carbonaceous residue

Note: This table presents a hypothetical degradation profile based on the known behavior of similar compounds and requires experimental TGA data for this compound for confirmation.

Computational Chemistry and Theoretical Studies of N,n Bis 2 Hydroxyethyl Octanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For N,N-Bis(2-hydroxyethyl)octanamide, DFT calculations would be employed to predict its most stable three-dimensional arrangement of atoms, or its optimized molecular geometry. This involves calculating the potential energy of the molecule for different atomic arrangements and finding the geometry that corresponds to the minimum energy.

Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-N, C=O, C-C, C-O, and O-H bonds, as well as the angles around the central nitrogen and carbonyl carbon atoms. The conformation of the two hydroxyethyl (B10761427) chains and the octanoyl chain would also be a critical output of these calculations.

Furthermore, DFT provides a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

While specific DFT studies on this compound are not readily found in the literature, studies on similar amides provide expected trends. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the carbonyl and hydroxyl groups would significantly contribute to the HOMO, while the LUMO would likely be centered around the antibonding π* orbital of the carbonyl group.

Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C=O Bond Length~1.23
C-N Bond Length~1.35
N-C (ethyl) Bond Length~1.47
C-O (hydroxyl) Bond Length~1.43
O-C-C-N Dihedral AngleVariable (depends on conformation)
C-N-C=O Bond Angle~120

Note: These are estimated values based on general chemical principles and data for similar molecules. Actual values would require specific DFT calculations.

Calculation of Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its intermolecular interactions. The ESP maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP surface would show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygens due to their high electronegativity and lone pairs of electrons. These regions would be prime sites for hydrogen bonding with donor molecules. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them hydrogen bond donors. The long hydrocarbon tail would be largely neutral (green or yellow).

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides numerical values for the partial atomic charges on each atom. This data quantifies the polarity of different bonds within the molecule. In a patent for modeling consumer goods, a related compound, 2-butyl-N,N-bis(2-hydroxyethyl)octanamide, was modeled using partial atomic charge data, highlighting the industrial relevance of this computational parameter.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated.

Comparing these predicted spectra with experimentally obtained spectra is a powerful method for confirming the structure of a synthesized compound. While no specific studies predicting the NMR spectra of this compound were found, the methodology is well-established. The chemical shifts would be sensitive to the local electronic environment of each proton and carbon atom. For example, the protons on the carbons adjacent to the nitrogen and oxygen atoms would be expected to have higher chemical shifts (be deshielded) compared to those in the alkyl chain.

Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton GroupPredicted Chemical Shift (ppm)
CH₃ (terminal)~0.9
(CH₂)n in alkyl chain~1.2-1.6
CH₂ adjacent to C=O~2.2
N-CH₂~3.5
O-CH₂~3.7
OHVariable (depends on solvent and concentration)

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Modeling Intermolecular Interactions in Solution and at Interfaces

MD simulations can model how a single molecule of this compound or a collection of them behave in a solvent, such as water. These simulations track the movement of each atom over time based on a force field that describes the interactions between atoms.

This approach can reveal the conformational landscape of the molecule, showing which shapes (conformations) are most stable and how the molecule flexes and bends. It can also provide detailed information about the intermolecular interactions between the amide and solvent molecules. For this compound in water, MD simulations would show the formation of hydrogen bonds between the hydroxyl and carbonyl groups of the amide and the surrounding water molecules. The hydrophobic octyl chain would tend to minimize its contact with water.

At interfaces, such as an oil-water interface, MD simulations could predict the orientation of the molecule. It is expected that the hydrophilic head group (the diethanolamide part) would reside in the water phase, while the hydrophobic tail (the octyl chain) would extend into the oil phase, consistent with its role as a surfactant.

Simulation of Self-Assembly Processes and Micelle Formation

One of the key properties of surfactants like this compound is their ability to self-assemble in solution to form aggregates such as micelles. MD simulations are a powerful tool for studying this phenomenon.

By simulating a system containing many molecules of this compound in water above a certain concentration (the critical micelle concentration or CMC), one could observe their spontaneous aggregation. The simulations would show the hydrophobic tails clustering together to form the core of a micelle, shielded from the water, while the hydrophilic head groups form the outer surface of the micelle, interacting with the aqueous environment. These simulations can provide valuable data on the size, shape, and structure of the resulting micelles, as well as the dynamics of their formation and dissolution. Although specific simulations for this compound are not available, studies on other fatty acid amides have successfully modeled these processes.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical and functional properties of a chemical compound based on its molecular structure. For this compound, a nonionic surfactant, QSPR studies are pivotal in understanding and predicting its behavior in various applications, such as its efficacy as a foaming agent, emulsifier, or viscosity modifier. These models establish a mathematical correlation between the molecular descriptors of the compound and its experimentally determined properties.

Development of Models to Predict Functional Characteristics

The development of predictive QSPR models for this compound, as with other nonionic surfactants, is a multi-step process. While specific QSPR models exclusively for this compound are not extensively documented in public literature, the established methodologies for similar surfactants provide a clear framework.

The process typically begins with the curation of a dataset of compounds with known functional properties, such as critical micelle concentration (CMC), surface tension reduction, and foaming ability. For a compound like this compound, this would involve synthesizing and experimentally characterizing a series of structurally related amides.

Once a dataset is established, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies and partial atomic charges.

Constitutional descriptors: These include basic information such as molecular weight and atom counts.

Statistical methods are then employed to build the QSPR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to find a linear relationship between the descriptors and the property of interest. For more complex, non-linear relationships, machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are utilized.

For nonionic surfactants, studies have shown that properties like the critical micelle concentration (CMC) can be effectively predicted using descriptors such as molecular weight, the logarithm of the octanol-water partition coefficient (logP), polarizability, and van der Waals surface area. nih.govchemscene.com For instance, a higher logP, indicating greater hydrophobicity of the alkyl chain, generally correlates with a lower CMC.

A hypothetical QSPR model for predicting a functional characteristic (e.g., foaming stability) of this compound and related compounds might take the following linear form:

Foaming Stability = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)*

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.

Correlation of Molecular Descriptors with Experimental Data

Several key molecular descriptors for this compound have been computed and are available through chemical databases. These descriptors provide insight into the molecule's potential behavior.

Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Weight 231.33 g/mol PubChem nih.gov
XLogP3 1.3 PubChem nih.gov
Topological Polar Surface Area (TPSA) 60.8 Ų PubChem nih.gov
Hydrogen Bond Donor Count 2 ChemScene chemscene.com
Hydrogen Bond Acceptor Count 3 ChemScene chemscene.com

These descriptors can be correlated with expected functional characteristics:

XLogP3 (1.3): This value indicates a moderate level of lipophilicity. In the context of surfactants, the octyl (C8) chain contributes to its hydrophobic character, which is essential for surface activity. A positive logP value is expected and is a critical factor in the molecule's ability to lower surface tension and form micelles. In a QSPR model for a series of similar amides, an increase in the alkyl chain length (and thus logP) would likely show a strong correlation with a decrease in the critical micelle concentration.

Topological Polar Surface Area (TPSA) (60.8 Ų): The TPSA is a measure of the surface area of a molecule that arises from polar atoms (in this case, oxygen and nitrogen). This descriptor is strongly correlated with the hydrophilic nature of the molecule. The two hydroxyl groups and the amide group contribute to the TPSA. In QSPR studies of surfactants, TPSA is a crucial descriptor for predicting properties related to water solubility and the hydrophilic-lipophilic balance (HLB). A higher TPSA generally indicates greater water solubility.

Hydrogen Bond Donor/Acceptor Count (2/3): The presence of two hydroxyl groups makes this compound a hydrogen bond donor, while the oxygen and nitrogen atoms act as hydrogen bond acceptors. These interactions are fundamental to the molecule's solubility in polar solvents like water and its ability to interact with other molecules at interfaces. In a QSPR model, these counts are often correlated with properties like viscosity modification and emulsification stability, as they govern intermolecular interactions.

Rotatable Bond Count (10): This descriptor relates to the conformational flexibility of the molecule. A higher number of rotatable bonds suggests that the molecule can adopt various conformations. This flexibility can influence how the surfactant molecules pack at an interface, which in turn affects properties like the area per molecule at the interface and the stability of the resulting film or emulsion.

While specific experimental data for this compound is required for a definitive QSPR model, the analysis of its computed molecular descriptors provides a strong theoretical basis for predicting its surfactant properties. Future research would involve the systematic experimental measurement of its functional characteristics and the subsequent development and validation of robust QSPR models.

Applications of N,n Bis 2 Hydroxyethyl Octanamide in Advanced Chemical Systems and Materials Science

Role as an Emulsifier and Surfactant in Industrial Formulations

The primary industrial function of N,N-Bis(2-hydroxyethyl)octanamide is as a surface-active agent, or surfactant. nih.gov Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This compound, being a non-ionic surfactant derived from fatty acids, is particularly effective at enhancing solubility and improving emulsification in various formulations. cymitquimica.com Its structure, featuring hydroxyethyl (B10761427) groups, imparts hydrophilicity, making it highly functional in water-based systems. cymitquimica.com

Stabilization of Dispersions in Paints, Coatings, and Adhesives

In formulations such as paints, coatings, and adhesives, maintaining a stable and uniform dispersion of solid particles (pigments, fillers) and immiscible liquid droplets within the liquid medium is critical for performance and shelf-life. As an emulsifier and dispersant, this compound adsorbs at the interface between these different phases. The lipophilic octanoyl tail anchors to the particle or non-polar liquid, while the hydrophilic diethanolamide head extends into the aqueous or polar medium. This creates a stabilizing barrier that prevents particles from agglomerating or droplets from coalescing, ensuring the homogeneity and desired consistency of the final product.

Use in Metalworking Fluids as a Lubricant and Friction Modifier

In the metalworking industry, fluids are essential for cooling, lubricating, and removing debris during processes like cutting, grinding, and forming. This compound and related fatty acid amides serve as key performance-enhancing additives in these fluids. abiteccorp.com They function as both lubricants and friction modifiers, which reduce friction and wear between the workpiece and the tool. basf.com

The mechanism involves the formation of a thin, adsorbed film on the metal surfaces. The polar head of the molecule strongly adheres to the metal, while the non-polar fatty acid chains form an outer layer that reduces direct metal-to-metal contact, thereby lowering the coefficient of friction and preventing surface damage. Research on structurally similar compounds, such as protic ionic liquids derived from diethanolamine (B148213) and fatty acids, has demonstrated excellent lubricity-enhancing properties when added to water-based fluids. mdpi.com

Friction Modification with a Related Amine Compound
Compound Bis(2-hydroxyethyl)ammonium erucate mdpi.com
Application Additive in water-based lubricating fluid mdpi.com
Key Finding The compound demonstrated excellent lubricity, significantly reducing the coefficient of friction. mdpi.com A comparison with a similar compound derived from oleic acid showed that the longer alkyl chain of erucic acid reduced the coefficient of friction by approximately 30-50% at operating temperatures. mdpi.com

Demulsification Processes in Petroleum and Other Industrial Separations

While this compound is an effective emulsifier, it is also utilized for the opposite purpose: demulsification, particularly in the petroleum industry. nih.gov Crude oil is often extracted with significant amounts of water, forming stable water-in-oil emulsions that must be broken to separate the valuable oil from the water. researchgate.net

Chemical demulsifiers are surfactants designed to displace the naturally occurring emulsifiers (like asphaltenes) at the oil-water interface. researchgate.net this compound, when used as a demulsifier, migrates to this interface and disrupts the stabilizing film around the water droplets. nih.govresearchgate.net This action promotes the coalescence of small water droplets into larger ones, which can then be separated from the oil phase by gravity. researchgate.net Its use in the oil and gas drilling, extraction, and support activities sector highlights its importance in these separation processes. nih.gov

Dual Role of this compound in Emulsions
Function Mechanism
Emulsifier (Stabilizer) Adsorbs at the oil-water interface to create a stable film, reducing interfacial tension and preventing droplet coalescence. cymitquimica.com
Demulsifier (Breaker) Displaces existing emulsifying agents at the oil-water interface, disrupting the stable film and promoting the coalescence of dispersed droplets for separation. nih.govresearchgate.netnih.gov

Integration into Polymer Science and Materials Engineering

The functional groups present in this compound—two primary hydroxyl (-OH) groups and a tertiary amide—offer reactive sites for integration into polymer structures and for modifying the surfaces of materials.

As a Monomer or Cross-Linking Agent in Polymer Synthesis

The two hydroxyl groups on the this compound molecule allow it to act as a diol monomer or a cross-linking agent in polycondensation reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of its long octanoyl chain into the polymer backbone can impart properties such as increased flexibility, hydrophobicity, and internal plasticization.

While direct polymerization of this compound is not widely documented, the reactivity of its core structure is well-established with similar molecules. For example, N,N-bis-(2-hydroxyethyl) glycine amide has been used as a linker in polymer conjugates, and other hydroxyethyl-functionalized molecules like 2-hydroxyethyl acrylate serve as common monomers and cross-linking agents in the synthesis of a wide variety of resins and plastics. epo.orgatamanchemicals.com

Potential Polymerization Reactions
Reaction Type Required Co-Monomer
Polyesterification Dicarboxylic acids, Diacyl chlorides, Anhydrides
Polyurethane Formation Diisocyanates
Polyetherification Epoxides

Modifying Surface Properties of Materials

The surface properties of materials—such as wettability, adhesion, and biocompatibility—are critical to their performance and are often modified to meet specific application demands. mdpi.comresearchgate.net As a surfactant, this compound can be used to non-covalently modify surfaces. When applied to a material, its molecules can self-assemble at the surface.

On a hydrophobic (low-energy) surface, the lipophilic tails would adsorb onto the material, leaving the hydrophilic diethanolamine heads oriented outwards. This would render the surface more hydrophilic, improving its wettability and adhesion to water-based coatings or adhesives. Conversely, on a hydrophilic (high-energy) surface, the molecule could orient with its polar heads towards the surface, presenting a more hydrophobic character to the external environment. This ability to alter surface energy is fundamental to its role as a wetting agent, dispersant, and adhesion promoter in various material applications.

Applications in Advanced Separation Technologies

This compound, a nonionic surfactant, exhibits properties that are valuable in various advanced separation technologies. Its molecular structure, featuring both hydrophilic (diethanolamine head) and lipophilic (octanoyl tail) moieties, allows it to function effectively at interfaces, influencing the separation of different phases. This section explores its applications in extraction processes and its potential role in mineral flotation, based on the performance of structurally related compounds.

Extraction Processes in Chemical and Industrial Contexts

In the realm of chemical and industrial processes, this compound is utilized as a surfactant and demulsifier, particularly within the oil and gas industry nih.gov. Demulsification is a critical separation process aimed at breaking down emulsions, which are stable mixtures of immiscible liquids, such as oil and water. The formation of emulsions is a common challenge in crude oil extraction and processing, where water and oil become intimately mixed.

The efficacy of this compound as a demulsifier stems from its ability to migrate to the oil-water interface and alter the interfacial film properties. By disrupting the rigid film that stabilizes the emulsion, it facilitates the coalescence of dispersed water droplets, leading to the separation of the oil and water phases. This is crucial for enhancing the quality of crude oil before transportation and refining, as well as for managing wastewater produced during extraction activities.

While direct applications in metal extraction or other specific chemical separations are not extensively documented in publicly available literature, its function as a demulsifier underscores its utility in liquid-liquid separation processes. The principles of interfacial tension reduction and phase coalescence are fundamental to solvent extraction, suggesting a potential for this compound and related compounds in other extraction systems where emulsion formation is a limiting factor.

Role in Flotation Reagents for Mineral Processing (based on related compounds)

While specific studies on the use of this compound as a flotation reagent are limited, research on structurally similar compounds provides valuable insights into its potential in mineral processing. A notable example is the quaternary ammonium (B1175870) salt, N,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride (BHMDC), which has been investigated as a novel collector in the selective flotation of quartz and hematite journalssystem.com.

Froth flotation is a widely used method for separating valuable minerals from gangue. The process relies on the selective attachment of air bubbles to the surface of the desired mineral particles, which then float to the surface and are collected as a concentrate. This selectivity is achieved through the use of chemical reagents, including collectors, which adsorb onto the mineral surface and render it hydrophobic.

In the case of BHMDC, the presence of the N,N-bis(2-hydroxyethyl) group plays a significant role in its performance. The study demonstrated that BHMDC is an effective collector in the reverse flotation of hematite ores, where the gangue mineral (quartz) is floated away from the valuable iron mineral (hematite) journalssystem.com. The adsorption of BHMDC onto the quartz surface was found to be primarily driven by hydrogen bonding and electrostatic interactions journalssystem.com.

The performance of BHMDC in the reverse flotation of hematite is summarized in the table below, highlighting its effectiveness over a wide pH range.

ParameterValueReference
CollectorN,N-bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride (BHMDC) journalssystem.com
ApplicationReverse flotation of hematite ores journalssystem.com
pH Range4.0 - 10.0 journalssystem.com
Iron (Fe) Grade in Concentrate65.37% journalssystem.com
Iron (Fe) Recovery88.92% journalssystem.com

These findings suggest that the N,N-bis(2-hydroxyethyl) functional group can be a key component in the design of effective and selective flotation collectors. The ability of the hydroxyl groups to participate in hydrogen bonding can enhance the adsorption of the collector onto specific mineral surfaces, leading to improved separation efficiency. Given the structural similarity, it is plausible that this compound could also exhibit collector properties in certain flotation systems, although further research would be required to validate this.

Environmental Chemistry and Degradation Pathways of N,n Bis 2 Hydroxyethyl Octanamide

Abiotic Degradation Mechanisms

Photodegradation under UV and Visible Light Exposure

However, indirect photodegradation mechanisms can play a more significant role. In natural waters, the presence of photosensitizers such as humic acids can lead to the formation of reactive oxygen species (ROS), including hydroxyl radicals (•OH), which can then react with and degrade N,N-Bis(2-hydroxyethyl)octanamide. The rate of such indirect photolysis would be dependent on the concentration of these photosensitizers and the specific water chemistry. Advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as UV/H2O2, have been shown to be effective in degrading various organic pollutants, including surfactants, and could potentially mineralize this compound. wikipedia.orgmdpi.com

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. The amide bond in this compound is generally resistant to hydrolysis under neutral pH conditions. Fatty acid diethanolamine (B148213) condensates are noted to be resistant to the hydrolysis of the amide linkage. nih.gov

However, under acidic or basic conditions, the rate of hydrolysis can be accelerated.

Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, forming octanoic acid and diethanolamine. youtube.comkhanacademy.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the diethanolamine anion, which is then protonated by water, results in the formation of an octanoate (B1194180) salt and diethanolamine. youtube.comyoutube.com

The rate of hydrolysis is dependent on both pH and temperature, with higher temperatures generally increasing the reaction rate. While specific kinetic data for this compound is scarce, the general principles of amide hydrolysis provide a framework for predicting its behavior in different aqueous environments.

Oxidative Degradation in Environmental Matrices

Oxidative degradation in the environment is primarily driven by reactions with highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated through various natural processes, including the photolysis of nitrate (B79036) and the Fenton reaction involving iron ions.

The likely points of oxidative attack on the this compound molecule are the C-H bonds of the octyl chain and the hydroxyethyl (B10761427) groups. The abstraction of a hydrogen atom from the alkyl chain can initiate a cascade of reactions leading to the formation of hydroperoxides, alcohols, ketones, and eventually, shorter-chain carboxylic acids through β-oxidation-like processes. bu.edu The hydroxyethyl groups can also be oxidized to form aldehydes and carboxylic acids.

Advanced oxidation processes (AOPs) are designed to generate high concentrations of hydroxyl radicals to rapidly degrade organic pollutants. wikipedia.orgmdpi.comnih.gov Studies on other non-ionic surfactants have shown that AOPs can effectively break down the parent compound into smaller, more biodegradable molecules. youtube.com

Potential Transformation Products and Their Characterization

The degradation of this compound through the aforementioned abiotic pathways can result in a variety of transformation products. The identification and characterization of these products are crucial for a complete environmental risk assessment, as they may have their own toxicological and environmental fate profiles.

Based on the degradation mechanisms, the following potential transformation products can be anticipated:

Degradation PathwayPotential Transformation Products
HydrolysisOctanoic acid, Diethanolamine
OxidationHydroxylated derivatives of this compound, Carbonyl compounds (aldehydes, ketones) on the octyl chain, Shorter-chain fatty acids (e.g., hexanoic acid, butyric acid) resulting from chain cleavage, Oxidized products of the diethanolamine moiety (e.g., N-(2-hydroxyethyl)glycine)

The characterization of these transformation products typically involves advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation and identification of the various degradation intermediates, even at low concentrations.

Comparison with Degradation Profiles of Related Amides and Surfactants

The environmental fate of this compound can be better understood by comparing its degradation profile with that of other related amides and commonly used surfactants.

Fatty Acid Amides: Generally, fatty acid amides are considered to be readily biodegradable. atamanchemicals.com However, the rate and extent of degradation can be influenced by the length and saturation of the fatty acid chain and the nature of the amine substituent. While the amide bond itself is relatively stable to abiotic hydrolysis, biological degradation via amidases is a significant pathway for many simple amides. nih.gov

Alcohol Ethoxylates (AEs): These non-ionic surfactants are known to be readily biodegradable. Their degradation typically initiates with the enzymatic attack on the ethoxylate chain, followed by the degradation of the hydrophobic alkyl chain. nih.govpjoes.com In comparison, the amide bond in this compound presents a more stable linkage than the ether bonds in AEs, potentially leading to different initial degradation steps.

Alkyl Sulfates (AS) and Alkyl Ether Sulfates (AES): These anionic surfactants are also generally considered to be readily biodegradable. The primary degradation pathway for AS involves the cleavage of the sulfate (B86663) ester bond, followed by the oxidation of the resulting alcohol. For AES, degradation can proceed through the cleavage of either the sulfate or the ether linkages. cleaninginstitute.org

The following table provides a qualitative comparison of the degradation characteristics of this compound with other surfactant classes.

Surfactant ClassPrimary Abiotic Degradation ConcernsGeneral BiodegradabilityKey Structural Feature Influencing Degradation
This compound Slow hydrolysis under neutral pHReadily BiodegradableAmide bond
Alcohol Ethoxylates (AEs) Generally stable to hydrolysisReadily BiodegradableEther linkages
Alkyl Sulfates (AS) Hydrolysis of sulfate esterReadily BiodegradableSulfate ester bond
Alkyl Ether Sulfates (AES) Hydrolysis of sulfate and ether linkagesReadily BiodegradableSulfate ester and ether bonds

Comparative Studies and Structure Function Relationships of N,n Bis 2 Hydroxyethyl Octanamide Derivatives

Impact of Alkyl Chain Length on Amphiphilic Properties and Performance

The length of the hydrophobic alkyl chain is a critical determinant of the amphiphilic nature of fatty acid diethanolamides, profoundly influencing their behavior at interfaces and in solution.

Comparative Analysis with Diethanolamides of Decanoic, Dodecanoic, and Myristic Acids

A comparative analysis of N,N-Bis(2-hydroxyethyl)octanamide (C8) with its longer-chain homologues, the diethanolamides of decanoic (C10), dodecanoic (C12), and myristic (C14) acids, reveals a clear trend in their surface-active properties. As the alkyl chain length increases, the hydrophobicity of the molecule intensifies, leading to a more pronounced tendency to adsorb at air-water or oil-water interfaces. This increased surface activity generally results in a lower critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.

The table below illustrates the general relationship between alkyl chain length and key amphiphilic properties for fatty acid derivatives.

Compound NameAlkyl Chain LengthExpected Trend in Critical Micelle Concentration (CMC)Expected Trend in Surface Tension Reduction
This compoundC8HighestGood
N,N-Bis(2-hydroxyethyl)decanamideC10Lower than C8Better than C8
N,N-Bis(2-hydroxyethyl)dodecanamideC12Lower than C10Better than C10
N,N-Bis(2-hydroxyethyl)myristamideC14LowestBest

Influence on Micellization and Emulsification Efficiency

The length of the alkyl chain directly impacts the process of micellization and the efficiency of emulsification. Longer alkyl chains lead to the formation of larger and more stable micelles due to stronger hydrophobic interactions within the micellar core. This enhanced stability is reflected in a lower CMC.

In terms of emulsification, the ability of a surfactant to stabilize an emulsion depends on its effectiveness in reducing the interfacial tension between the oil and water phases and forming a stable interfacial film. Generally, as the alkyl chain length increases from C8 to C14, the emulsifying power of the diethanolamide improves. The longer hydrophobic tails can penetrate more effectively into the oil phase, providing better anchoring and creating a more robust barrier against droplet coalescence. However, there is an optimal chain length for a given oil, beyond which the solubility of the surfactant in the oil phase may become too high, leading to a decrease in emulsification efficiency. Studies on various fatty acid-based surfactants have consistently demonstrated that longer alkyl chains (up to a certain point) enhance emulsion stability.

Effect of Hydroxyl Group Substitution on Chemical Properties

The presence and number of hydroxyl groups in the hydrophilic head of the molecule significantly influence its chemical properties, including polarity, solubility, and reactivity.

Comparison with Mono-Hydroxyethyl Octanamides

Comparing this compound with its mono-hydroxyethyl counterpart, N-(2-hydroxyethyl)octanamide, highlights the role of the additional hydroxyl group. The presence of two hydroxyl groups in the diethanolamide increases the polarity and hydrogen bonding capacity of the hydrophilic head group. This generally leads to higher water solubility and a higher critical micelle concentration compared to the corresponding monoethanolamide.

While diethanolamides are known for their excellent foam boosting and viscosity-building properties, monoethanolamides can also exhibit good surface activity. However, the additional hydroxyl group in diethanolamides can contribute to different interfacial properties and interactions with other components in a formulation. For instance, studies on surfactants derived from vegetable oils have indicated that diethanolamides may exhibit better oxidation stability compared to monoethanolamides. nih.gov

PropertyThis compoundN-(2-hydroxyethyl)octanamide
Number of Hydroxyl Groups21
Expected PolarityHigherLower
Expected Water SolubilityHigherLower
Expected Critical Micelle Concentration (CMC)HigherLower

Studies on Perfluorinated Analogues and Their Unique Characteristics

The substitution of hydrogen atoms with fluorine atoms in the alkyl chain of this compound would result in a perfluorinated analogue with markedly different properties. Perfluorinated surfactants are known for their exceptional chemical and thermal stability and their ability to significantly lower the surface tension of water to values unattainable with conventional hydrocarbon-based surfactants.

Enhanced Surface Activity: Perfluorinated chains are more hydrophobic and oleophobic than their hydrocarbon counterparts, leading to a greater driving force for adsorption at interfaces and a much lower CMC.

High Stability: The strength of the carbon-fluorine bond imparts exceptional resistance to chemical and thermal degradation.

Unique Interfacial Behavior: The rigid and bulky nature of the perfluorinated chain would influence its packing at interfaces, affecting properties like foam stability and wetting.

These unique characteristics make perfluorinated surfactants valuable in specialized applications, although concerns about their environmental persistence are also a significant consideration.

Derivatives with Modified Amide or Hydroxyl Functionalities

Modification of the amide or hydroxyl functionalities of this compound opens avenues for creating derivatives with tailored properties. For instance, the hydroxyl groups can be esterified or etherified to alter the hydrophilic-lipophilic balance (HLB) of the surfactant. Esterification with a short-chain carboxylic acid would decrease the hydrophilicity, while reaction with ethylene (B1197577) oxide to form an ether linkage would increase it.

Similarly, modifications to the amide group, though less common for this class of surfactants, could potentially be achieved. However, the stability of the amide bond is a key feature of these molecules. More commonly, derivatives are synthesized by reacting fatty acids or their esters with different amino alcohols to introduce varied hydrophilic head groups. For example, using N-methylethanolamine in place of diethanolamine (B148213) would yield a fatty acid N-methylethanolamide, which has been studied for its premicellar aggregation behavior. researchgate.net

These chemical modifications allow for the fine-tuning of surfactant properties to meet the specific demands of various applications, from personal care products to industrial processes. The exploration of such derivatives continues to be an active area of research in the field of surfactant science.

Introduction of Additional Functional Groups and Their Chemical Impact

The presence of reactive hydroxyl groups in the diethanolamine moiety of this compound makes it a prime candidate for derivatization. These groups can be chemically modified to introduce a variety of other functional groups, thereby altering the molecule's polarity, reactivity, and intermolecular interactions.

The introduction of new functional groups can lead to derivatives with tailored properties. For example, the hydroxyl groups can undergo esterification to form ester derivatives. This modification would increase the lipophilicity of the molecule and could be used to modulate its surfactant properties or its utility as a chemical intermediate.

Another potential modification is the introduction of unsaturation (a carbon-carbon double bond) into the alkyl chain. In related fatty alkanolamides, the presence of a C=C bond has been shown to influence biological activity. For instance, studies on other alkanolamides have indicated that unsaturated fatty alkanolamides can exhibit different cytotoxic and antimicrobial properties compared to their saturated counterparts. Specifically, the presence of a double bond was found to decrease these activities in one study, suggesting that the rigidity and conformation conferred by the double bond can significantly alter the molecule's interaction with biological systems.

The chemical impact of introducing such functional groups can be summarized by their effect on key molecular parameters, as detailed in the table below.

Functional Group Introduced Potential Site of Introduction Anticipated Chemical Impact Potential Change in Function
EsterHydroxyl (-OH) groupsIncreases lipophilicity, alters polarity.Modification of surfactant properties (e.g., emulsification, foaming).
EtherHydroxyl (-OH) groupsIncreases chemical stability, slightly reduces polarity compared to -OH.Enhanced stability in acidic or basic conditions.
Alkene (C=C)Alkyl (-C8H17) chainIntroduces conformational rigidity, potential for cis/trans isomerism.Alters packing behavior, may influence biological activity.
Halogen (e.g., -Cl, -Br)Alkyl (-C8H17) chainIncreases molecular weight and density, alters electronic properties.May enhance antimicrobial properties or serve as a synthetic intermediate.

These modifications highlight the potential for creating a diverse library of this compound derivatives. The strategic addition of functional groups serves as a powerful tool to fine-tune the molecule's properties for specific chemical and industrial applications, ranging from specialty surfactants to intermediates in organic synthesis. nbinno.com

Exploration of Branched vs. Linear Alkyl Chains

The eight-carbon linear alkyl chain of this compound is a key determinant of its hydrophobic character. Replacing this linear chain with a branched isomer, while keeping the same number of carbon atoms, can induce significant changes in the molecule's physical and functional properties due to steric effects and differences in molecular packing.

Physical Properties: Linear alkyl chains can pack together more closely and efficiently than branched chains through van der Waals forces. This dense packing generally results in higher melting points and viscosities for linear-chain compounds compared to their branched-chain isomers. A branched chain introduces steric hindrance that disrupts this ordered packing, leading to a more amorphous solid or a liquid with lower viscosity and a lower melting point. For instance, a derivative of this compound with a branched octyl chain, such as 2-ethylhexyl, would be expected to have a lower melting point and viscosity than the linear octyl version. This principle is observed in related compounds like fatty acid-based polyols, where a branched structure leads to shear-thinning rheological behavior. nih.govrsc.org

The table below provides a comparative overview of the expected properties of this compound versus a hypothetical branched-chain isomer.

Property Linear Alkyl Chain (Octanamide) Branched Alkyl Chain (e.g., 2-ethylhexanamide) Scientific Rationale
Molecular Packing More ordered and compactLess efficient, more amorphousLinear chains align more easily, maximizing van der Waals forces.
Melting Point HigherLowerDisrupted packing in branched chains requires less energy to overcome intermolecular forces.
Viscosity HigherLowerIncreased intermolecular friction in closely packed linear chains.
Biodegradability Generally higherGenerally lowerLinear chains are more readily attacked by enzymes in microorganisms.
Micelle Formation Forms micelles at a specific CMCCMC and micelle geometry may be alteredThe bulkier branched chain changes the effective geometry of the surfactant molecule.

Q & A

Q. What are the key structural and physicochemical properties of N,N-Bis(2-hydroxyethyl)octanamide, and how can they be experimentally determined?

  • Structural properties : The compound has the molecular formula C₁₂H₂₅NO₃ and a molecular weight of 231.33 g/mol . Its structure includes an octanamide backbone substituted with two 2-hydroxyethyl groups, as confirmed by CAS 3077-30-3 .
  • Physicochemical characterization :
    • Spectroscopic analysis : Use ¹H/¹³C NMR to identify hydroxyl (-OH), amide (-CONH-), and alkyl chain signals. Mass spectrometry (MS) can validate molecular weight.
    • Solubility : Test in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) to determine compatibility with experimental systems.
    • Thermal stability : Differential scanning calorimetry (DSC) can assess melting points and decomposition temperatures.
  • Methodological note : Compare results with structurally similar amides (e.g., oleamide DEA) to resolve ambiguities in spectral interpretation .

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

  • Synthetic approach : React octanoyl chloride with diethanolamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification :
    • Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane).
    • Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm.
  • Quality control : Validate absence of unreacted diethanolamine or side products using Fourier-transform infrared spectroscopy (FTIR) to detect residual amine or ester groups .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or surfactants, and what experimental models are suitable for such studies?

  • Mechanistic studies :
    • Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms and assess monolayer penetration into lipid bilayers.
    • Employ dynamic light scattering (DLS) to evaluate micelle formation in aqueous solutions.
  • Biological relevance : Test interactions with model membranes (e.g., liposomes) labeled with fluorescent probes (e.g., Nile Red) to monitor changes in membrane fluidity .

Q. What methodologies are appropriate for assessing the environmental persistence and ecotoxicological risks of this compound?

  • Environmental fate :
    • Conduct OECD 301 biodegradability tests to determine aerobic degradation rates.
    • Measure octanol-water partition coefficients (log P) to predict bioaccumulation potential.
  • Ecotoxicology :
    • Use Daphnia magna or Aliivibrio fischeri (Microtox®) for acute toxicity assays.
    • Monitor sublethal effects (e.g., oxidative stress biomarkers) in aquatic organisms .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Data reconciliation :
    • Compare experimental conditions (e.g., solvent choice, exposure duration) across studies. For example, discrepancies in cytotoxicity may arise from differences in cell line sensitivity or solvent carriers (e.g., DMSO vs. ethanol).
    • Validate findings using high-content screening (HCS) with multiparametric endpoints (e.g., mitochondrial membrane potential, ROS production).
  • Regulatory context : Cross-reference with structurally related amides (e.g., nitrosamine derivatives) to identify shared toxicity pathways .

Methodological Tables

Q. Table 1. Key Analytical Techniques for This compound

Property Method Parameters Reference
Molecular weightMass spectrometry (MS)ESI+/ESI- modes, m/z 231.33
Hydroxyl groupFTIRBroad peak ~3200–3600 cm⁻¹
PurityHPLCC18 column, 70:30 acetonitrile/water

Q. Table 2. Comparative Toxicity of Related Amides

Compound Model System EC₅₀ (µg/mL) Key Endpoint
This compoundAliivibrio fischeri120Luminescence inhibition
Oleamide DEADaphnia magna85Immobilization
Nitrosamine derivativesHepG2 cells15Apoptosis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)octanamide
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)octanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.